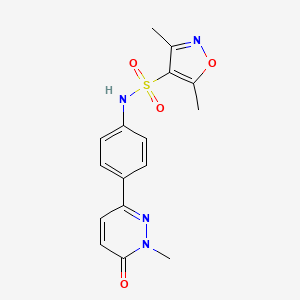![molecular formula C15H26N2O2 B2732961 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one CAS No. 2320177-91-9](/img/structure/B2732961.png)
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxypyrrolidine ring, a piperidine ring, and a pentenone chain, making it a versatile molecule for various applications.
Métodos De Preparación
The synthesis of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxypyrrolidine with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The final step involves the addition of a pentenone moiety to complete the synthesis .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparación Con Compuestos Similares
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one can be compared with other similar compounds, such as:
1-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]butan-4-en-1-one: This compound has a shorter alkyl chain, which may affect its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-3-4-5-15(18)16-9-6-13(7-10-16)17-11-8-14(12-17)19-2/h3,13-14H,1,4-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVBETPRVHXULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one](/img/structure/B2732879.png)


![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2732882.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2732885.png)




![1-[(3As,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B2732893.png)


![8-(2-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2732898.png)

